(5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C27H27N3O2S2 |
|---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H27N3O2S2/c1-4-6-14-29-26(31)24(34-27(29)33)17-20-18-30(21-10-8-7-9-11-21)28-25(20)23-13-12-22(16-19(23)3)32-15-5-2/h5,7-13,16-18H,2,4,6,14-15H2,1,3H3/b24-17- |
InChI Key |
CDIMLGCPAAVKSV-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
A mixture of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole (1.0 mmol) and phosphoryl chloride (POCl₃, 2.5 mmol) in dimethylformamide (DMF, 5 mL) is stirred at 50–60°C for 4–5 h. The reaction proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (POCl₃-DMF complex) directing formylation to the 4-position of the pyrazole ring. The crude product is precipitated in ice-water, filtered, and recrystallized from ethanol to yield 1a as a pale-yellow solid (72–85% yield).
Alternative Green Synthesis
Recent advances employ ultrasound-assisted formylation using montmorillonite K10 as a catalyst in aqueous media, reducing reaction time to 1.5 h with comparable yields (78%). This method eliminates toxic POCl₃, aligning with green chemistry principles.
Construction of the Thiazolidin-4-One Core
The thiazolidinone ring is synthesized via cyclocondensation of thioglycolic acid with an imine intermediate. Two primary routes are documented:
One-Pot Cyclocondensation
A mixture of 1a (1.0 mmol), butylamine (1.2 mmol), and thioglycolic acid (1.1 mmol) in polypropylene glycol (PPG, 5 mL) is heated at 110°C for 6 h. PPG acts as both solvent and catalyst, facilitating imine formation and subsequent cyclization. The reaction is monitored by TLC (ethyl acetate/petroleum ether, 1:2), and the product is isolated via column chromatography to yield 3-butyl-2-thioxo-1,3-thiazolidin-4-one (2a ) as a white crystalline solid (83% yield).
Microwave-Assisted Synthesis
Microwave irradiation (200 W, 100°C) accelerates the reaction, completing cyclization in 20 min with a 91% yield. This method enhances energy efficiency and reduces side-product formation.
Knoevenagel Condensation for Methylidene Bridge Formation
The final step involves Knoevenagel condensation between 1a and 2a to install the methylidene (–CH=) bridge.
Classical Protocol
A solution of 1a (1.0 mmol) and 2a (1.0 mmol) in glacial acetic acid (10 mL) is refluxed for 8 h in the presence of anhydrous sodium acetate (2.0 mmol). The reaction mixture is cooled, poured into ice-water, and extracted with chloroform. The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography to yield the target compound as an orange solid (68% yield).
Catalytic Enhancements
Using 0.1 g of oxazolidinium imidazole dicationic ionic liquid (OImDSA) in water (10 mL) at room temperature improves yield to 92% within 1 h. OImDSA promotes enolate formation and stabilizes the transition state, enabling aqueous-phase synthesis.
Structural Confirmation and Spectral Data
The Z-configuration of the methylidene bridge is confirmed by ¹H-NMR (δ 7.93 ppm, singlet, 1H) and ¹³C-NMR (δ 167.2 ppm, C=O). Key spectral features include:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Classical Knoevenagel | Acetic acid, reflux | NaOAc | 8 | 68 |
| Green synthesis | H₂O, OImDSA, rt | OImDSA | 1 | 92 |
| Microwave-assisted | PPG, 200 W, 100°C | None | 0.33 | 91 |
The OImDSA-catalyzed route emerges as optimal, balancing efficiency, sustainability, and scalability.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazolyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Several studies have indicated that thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, derivatives of thiazolidinones have shown promising results in inhibiting the growth of resistant strains of bacteria, making them potential candidates for new antimicrobial agents .
Anti-inflammatory Effects : Research has demonstrated that thiazolidinone derivatives can modulate inflammatory responses. The compound's structural features may enhance its ability to inhibit pro-inflammatory cytokines, providing a pathway for developing new anti-inflammatory drugs .
Anticancer Potential : The compound has also been investigated for its anticancer properties. Studies suggest that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of caspases. This positions the compound as a candidate for further development in cancer therapy .
Agricultural Applications
Pesticidal Activity : The compound's structure suggests potential use as a pesticide. Research has indicated that compounds similar to thiazolidinones can exhibit herbicidal and fungicidal activities. Field trials are necessary to evaluate its effectiveness against specific phytopathogenic microorganisms .
Material Science Applications
Polymer Chemistry : The unique chemical structure of (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one can be utilized in the synthesis of novel polymers with tailored properties. Incorporating such compounds into polymer matrices may enhance thermal stability and mechanical strength, making them suitable for advanced material applications .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives, including the compound , against clinical isolates of bacteria. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in drug development .
- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory properties of thiazolidinone derivatives. The compound was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory diseases .
- Pesticidal Field Trials : Preliminary field trials assessed the effectiveness of thiazolidinone-based pesticides against common agricultural pests. Results demonstrated a notable reduction in pest populations compared to control groups, highlighting its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues of Rhodanine Derivatives
The following structurally related compounds (Table 1) highlight variations in substituents and their implications:
Key Differences and Implications
Substituent Effects on Reactivity and Stability
- Target Compound vs. However, the hydroxy analogs exhibit stronger intramolecular H-bonding (C–H⋯S), stabilizing the Z-configuration and enhancing crystallinity .
- Pyrazole vs. However, this group may enhance π-π stacking interactions in solid-state structures, as seen in pyrazole-containing analogs .
Crystallographic and Conformational Insights
- In hydroxybenzylidene analogs (), dihedral angles between the thiazolidinone core and benzylidene group range from 9.68° to 79.26°, influencing molecular planarity and packing . The target compound’s bulky substituents may further distort these angles, affecting crystal packing and intermolecular interactions (e.g., C–H⋯π).
Biological Activity
The compound (5Z)-3-butyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one (CAS# 955867-98-8) is a thiazolidinone derivative that has garnered attention for its potential pharmacological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 489.7 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities, particularly in medicinal chemistry.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells by modulating cell cycle regulators and promoting oxidative stress.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Tewari et al. (2020) | MCF-7 (breast cancer) | 0.08 | Significant antiproliferative activity |
| Brullo et al. (2012) | A549 (lung cancer) | 0.07 | EGFR inhibition comparable to erlotinib |
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory effects, which are critical in various chronic diseases:
- In vitro Studies : The Human Red Blood Cell (HRBC) membrane stabilization method was employed to evaluate anti-inflammatory activity.
| Dosage (µg) | Effect |
|---|---|
| 100 | Moderate inhibition |
| 500 | Significant inhibition |
| 1000 | High inhibition |
This suggests that the compound can stabilize cell membranes and reduce inflammation.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative damage:
- The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating its potential as an antioxidant agent.
Case Studies
Several studies have highlighted the biological significance of thiazolidinone derivatives:
- Study on Anticancer Effects : A study published in the International Journal of Pharmaceutical Sciences Review and Research discussed various pyrazole derivatives, including thiazolidinones, showing promising results against multiple cancer cell lines through MTT assays .
- Anti-inflammatory Mechanism : Research indicated that thiazolidinone derivatives could inhibit COX enzymes, which play a pivotal role in inflammation .
- Computational Predictions : Structure-activity relationship (SAR) studies have predicted that modifications to the pyrazole moiety can enhance the biological activity of thiazolidinones .
Q & A
Q. What are the standard synthetic routes and reagents for this compound?
The synthesis typically involves multi-step reactions starting with the formation of the thiazolidinone core. Key reagents include thioamides, aldehydes, and substituted pyrazoles. Base-catalyzed condensation under reflux conditions (e.g., ethanol or acetonitrile) is common for cyclization. Purification often employs chromatography or recrystallization .
Q. Which analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms regioselectivity and stereochemistry, while HPLC ensures purity (>95% is typical for bioactive studies). Mass spectrometry further validates molecular weight .
Q. What biological activities have been preliminarily reported?
The compound exhibits potential antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to its thiazolidinone and pyrazole moieties, which interact with cellular targets like enzymes or receptors .
Advanced Research Questions
Q. How can synthesis yields and purity be optimized?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12–24 hours conventionally) and improves yields by 15–20% .
- Continuous flow reactors : Enhance reproducibility and control exothermic reactions .
- Catalyst screening : Palladium or organocatalysts can accelerate key steps like Knoevenagel condensations .
Q. How should researchers address contradictions in biological activity data across studies?
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control variables (e.g., pH, temperature).
- Meta-analysis : Compare substituent effects; e.g., fluorinated aryl groups may enhance anticancer activity, while methoxy groups modulate solubility .
Q. What methodologies assess stability under varying pH and temperature?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Stability is typically highest at neutral pH .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C for thermal stability) .
Q. How to design experiments elucidating the anticancer mechanism?
- Molecular docking : Predict interactions with targets like EGFR or tubulin using software (AutoDock Vina).
- Enzyme inhibition assays : Measure IC50 values against kinases or proteases .
- Apoptosis assays : Flow cytometry with Annexin V staining quantifies cell death pathways .
Q. What are key considerations in structure-activity relationship (SAR) studies with analogs?
- Substituent effects :
| Substituent Position | Bioactivity Trend | Example Analog |
|---|---|---|
| 4-ethoxy (aryl) | ↑ Anticancer | |
| 3-fluoro (aryl) | ↑ Antimicrobial | |
| Butyl (N-alkyl) | Modulates solubility |
- Comparative assays : Test analogs in parallel under identical conditions to isolate structural contributions .
Methodological Notes
- Data interpretation : Cross-reference spectral data (e.g., NMR δ-values) with computational models (DFT calculations) to resolve ambiguities .
- Ethical compliance : Adhere to OECD guidelines for in vitro and in vivo toxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
